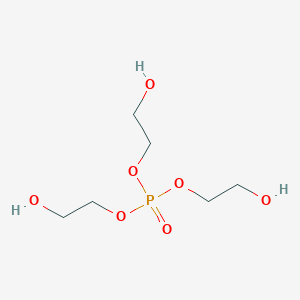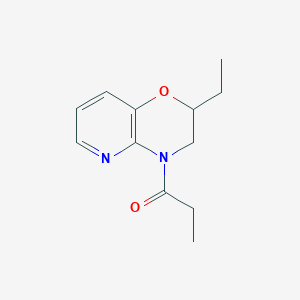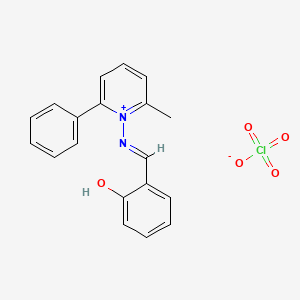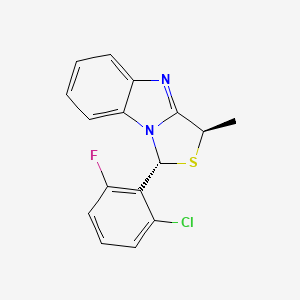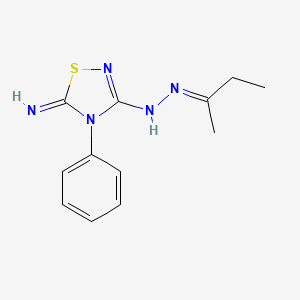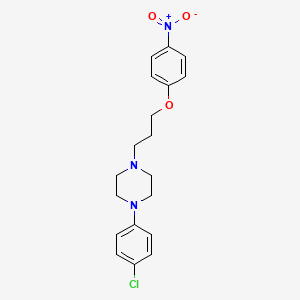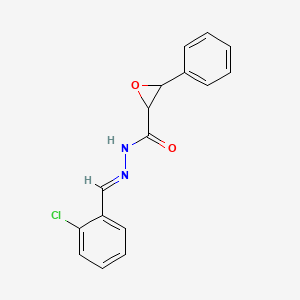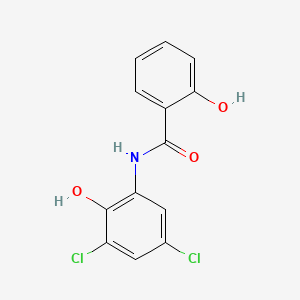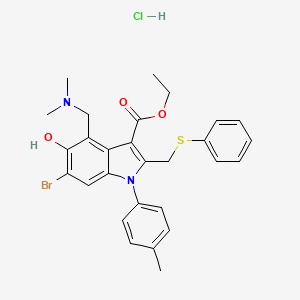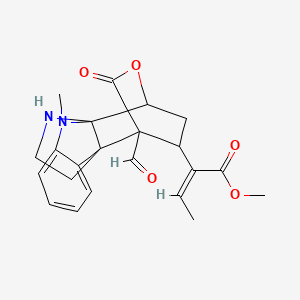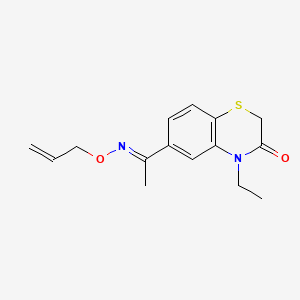
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is a chemical compound that features both difluoroethoxy and trifluoromethyl groups attached to a benzenesulfonic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzenesulfonic acid scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts, such as difluoromethylating agents and trifluoromethylating agents, under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes often utilize metal-based catalysts and specialized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonic acid group or the aromatic ring can be targeted.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of ethers, amines, or thiols .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- has several scientific research applications:
Pharmaceuticals: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties like chemical resistance and thermal stability
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 2-(trifluoromethyl)-: Lacks the difluoroethoxy group, which may result in different chemical properties and applications.
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Benzenesulfonic acid, 4-(trifluoromethyl)-: The trifluoromethyl group is positioned differently, which can influence the compound’s chemical behavior
Uniqueness
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is unique due to the presence of both difluoroethoxy and trifluoromethyl groups on the benzenesulfonic acid scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1041752-27-5 |
|---|---|
Formule moléculaire |
C9H7F5O4S |
Poids moléculaire |
306.21 g/mol |
Nom IUPAC |
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H7F5O4S/c10-7(11)4-18-6-3-1-2-5(9(12,13)14)8(6)19(15,16)17/h1-3,7H,4H2,(H,15,16,17) |
Clé InChI |
MGLIXTMHEDMOPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


